Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate
Description
Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate is a thiophene-based organic compound featuring a chloromethyl substituent at the 5-position of the thiophene ring and a methyl propanoate ester group. Thiophene derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The chloromethyl group enhances reactivity, making this compound a valuable intermediate in nucleophilic substitution reactions or further functionalization. Its ester group contributes to solubility in organic solvents, facilitating synthetic applications.
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate |
InChI |
InChI=1S/C9H11ClO2S/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3H,4-6H2,1H3 |
InChI Key |
OBJSFYDSGOANHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(S1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate typically involves the chloromethylation of a thiophene derivative followed by esterification. One common method is the reaction of 3-(thiophen-2-yl)propanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiophenes.
Hydrolysis Products: 3-[5-(chloromethyl)thiophen-2-yl]propanoic acid.
Scientific Research Applications
Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is utilized in the synthesis of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Target Compound and Analogs
Reactivity and Functional Group Analysis
- Chloromethyl vs. Chloroacetamido (Target vs. ): The target’s chloromethyl group (ClCH₂) is a superior leaving group compared to the chloroacetamido group in C₇H₉Cl₂NOS. This makes the target more reactive in alkylation or cross-coupling reactions. The amide group in likely increases stability but reduces electrophilicity.
- Its higher molecular weight (323.795 g/mol) may reduce solubility compared to the target compound .
- Propynyl Group (): The propynyl substituent in Methyl 3-[5-(prop-1-yn-1-yl)thiophen-2-yl]propanoate enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition. This contrasts with the target’s chloromethyl group, which is more suited for SN2 reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
